molecular formula C16H14N4O5S2 B2458436 N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1396678-61-7

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2458436
CAS No.: 1396678-61-7
M. Wt: 406.43
InChI Key: CTLAXCUBVPOWNQ-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14N4O5S2 and its molecular weight is 406.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Methodological Innovations

One significant application of related chemical structures involves the reaction of triazoles with thioesters . This process, utilizing N-sulfonyl-1,2,3-triazoles and thioesters in the presence of a rhodium(II) catalyst, leads to the stereoselective production of β-sulfanyl enamides. The reaction pathway includes the generation of an α-imino rhodium carbene complex, followed by nucleophilic addition and intramolecular migration, ultimately facilitating the synthesis of sulfur-containing lactams. This method has shown potential for ring-expansion reactions of thiolactones, highlighting its utility in creating complex sulfur-containing structures (Miura, Fujimoto, Funakoshi, & Murakami, 2015).

Another notable application involves the tempering of the reactivities of α-oxo gold carbenes using bidentate ligands. This approach has been employed to facilitate the modular synthesis of 2,4-disubstituted oxazoles, an important structural motif in various natural products, via a [3 + 2] annulation between a terminal alkyne and a carboxamide. The process highlights the strategic utilization of bidentate ligands to moderate the electrophilic character of gold carbenes, enabling smoother reactions with nucleophiles and opening new avenues in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).

Implications in Medicinal Chemistry and Enzyme Inhibition

Research has also focused on the synthesis and evaluation of compounds for potential antimicrobial applications. For example, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. This exploration into the antimicrobial potential underscores the broader applicability of such compounds in addressing resistance issues and developing new therapeutic agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c17-27(23,24)12-3-1-10(2-4-12)7-18-15(22)13-8-25-16(19-13)20-14(21)11-5-6-26-9-11/h1-6,8-9H,7H2,(H,18,22)(H2,17,23,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLAXCUBVPOWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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